molecular formula C11H17N3O2 B2776672 tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 2171817-31-3

tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B2776672
CAS No.: 2171817-31-3
M. Wt: 223.276
InChI Key: KSOXGFJQLMIPLX-UHFFFAOYSA-N
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Description

tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a triazole ring fused with a pyridine ring, which is further substituted with a tert-butyl ester group. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse bioactive compounds .

Scientific Research Applications

tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its pharmacokinetic properties and biological activity .

Properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-5-4-6-14-7-12-13-9(8)14/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXGFJQLMIPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN2C1=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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